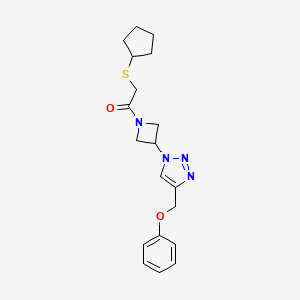
2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in several fields due to its unique structural characteristics and diverse chemical properties. This compound features a combination of cyclopentylthio, phenoxymethyl, and triazole groups linked through an azetidine ring, which gives it a distinct set of chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions, starting from readily available precursors. One common route includes:
Cyclopentylthiol Synthesis: : Cyclopentylthiol can be prepared from cyclopentyl bromide via nucleophilic substitution using sodium sulfide.
Triazole Formation: : Phenoxymethyl bromide reacts with sodium azide to form phenoxymethyl azide, which undergoes cycloaddition with alkyne to form the 1,2,3-triazole ring.
Azetidine Construction: : The azetidine ring can be constructed through ring-closure reactions involving suitable precursors, such as aziridines or β-lactams.
Industrial Production Methods
Industrial production methods leverage optimized reaction conditions and catalysts to maximize yield and purity. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be employed to modify the triazole or azetidine rings.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxymethyl and azetidine sites.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenated reagents or strong nucleophiles.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. Oxidation typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the triazole or azetidine rings. Substitution reactions generate a range of derivatives with modified side chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is utilized as a building block for synthesizing more complex molecules. Its versatile functional groups allow for further modifications and incorporation into larger molecular frameworks.
Biology
Biologically, this compound is explored for its potential as a bioactive agent. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on evaluating its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The triazole ring, in particular, is known for its bioactivity, contributing to the compound's therapeutic potential.
Industry
Industrially, this compound is employed in the synthesis of advanced materials and specialty chemicals, taking advantage of its reactivity and structural features.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The phenoxymethyl and triazole groups are crucial for binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopentylthio)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
2-(Cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,4-triazol-1-yl)azetidin-1-yl)ethanone
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thioethyl)ethanone
Uniqueness
2-(Cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone stands out due to its specific combination of functional groups. The presence of the cyclopentylthio group, phenoxymethyl, and the 1,2,3-triazole ring in one molecule offers a unique set of properties not commonly found together, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-19(14-26-18-8-4-5-9-18)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-3,6-7,10,16,18H,4-5,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZQCBFJZIYVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
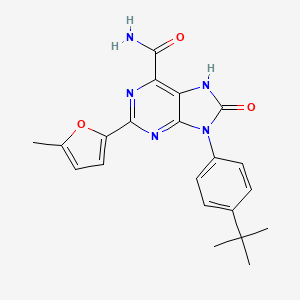

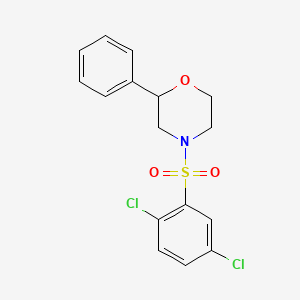

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)
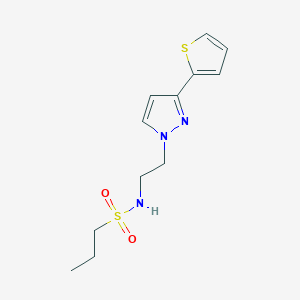
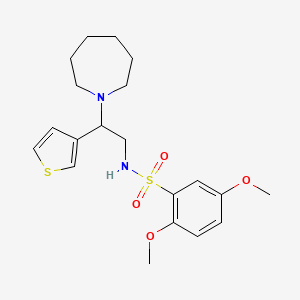


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2520748.png)
